Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a phenyl group attached to the first nitrogen atom and a methyl ester group at the third carbon atom. Pyrazoles have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate can be synthesized through a one-pot, two-component reaction. The synthesis involves the reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate (DMAD) in a mixture of toluene and dichloromethane as solvents. The reaction is typically carried out at reflux temperature for about 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the ester group or the pyrazole ring.
Substitution: The phenyl group or the ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .
Scientific Research Applications
Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemistry: The compound is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazole derivative .
Comparison with Similar Compounds
Similar Compounds
- Pyrazole-3-carboxylic acid
- Fluviols A-E
- Pyrazofurin
- Formycin
- Aminophenazone
- Phenazone
- Sulfinpyrazone
- Phenylbutazone
Uniqueness
Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the methyl ester group enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
91350-97-9 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-phenyl-3,4-dihydropyrazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10-7-8-13(12-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
DILPZRYXFLJUHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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